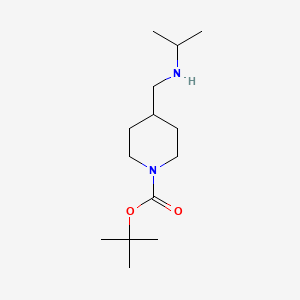
2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile is a chemical compound with the CAS Number: 1365271-71-1 . It has a molecular weight of 236.3 and its IUPAC name is 2-(1-benzothien-2-yl)nicotinonitrile .
Molecular Structure Analysis
The InChI code for 2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile is 1S/C14H8N2S/c15-9-11-5-3-7-16-14(11)13-8-10-4-1-2-6-12(10)17-13/h1-8H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 236.3 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Aplicaciones Científicas De Investigación
Application in Medicinal Chemistry
Specific Scientific Field
The specific scientific field of this application is Medicinal Chemistry .
Comprehensive and Detailed Summary of the Application
“2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile” is a compound that has been studied for its potential medicinal applications. Pyridine-containing compounds, such as this one, have been found to have significant importance in medicinal applications, including antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer activities .
Application in Antitumor Agents Development
Specific Scientific Field
The specific scientific field of this application is Medicinal Chemistry , with a focus on Antitumor Agents Development .
Comprehensive and Detailed Summary of the Application
“2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile” has been studied for its potential as an antitumor agent. Pyridine derivatives, including this compound, have been investigated for their inhibitory action on topoisomerase and cytotoxicity against several human cancer cell lines .
Detailed Description of the Methods of Application or Experimental Procedures
The compound is synthesized and then tested for its biological activity. The testing involves in vitro (in a lab dish or test tube) and/or in vivo (in a living organism) experiments to determine its cytotoxicity against various human cancer cell lines .
Thorough Summary of the Results or Outcomes Obtained
The results revealed that the pyridine derivatives have promising antitumor activity against liver carcinoma cell line (HEPG2). Specifically, the pyridine derivatives 5c and 5d showed significant antitumor activity with IC50 values of 1.46 and 7.08 µM, respectively, compared to the reference drug, doxorubicin .
Application in Antitumor Agents Development
Thorough Summary of the Results or Outcomes Obtained
The results revealed that the pyridine derivatives 5c and 5d (IC 50 =\u20091.46, 7.08 µM, respectively) have promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin .
Safety And Hazards
Propiedades
IUPAC Name |
2-(1-benzothiophen-2-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2S/c15-9-11-5-3-7-16-14(11)13-8-10-4-1-2-6-12(10)17-13/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGNUHXNFMSQHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=C(C=CC=N3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742848 |
Source


|
| Record name | 2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile | |
CAS RN |
1365271-71-1 |
Source


|
| Record name | 2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3'-Fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B572035.png)







![Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B572049.png)
